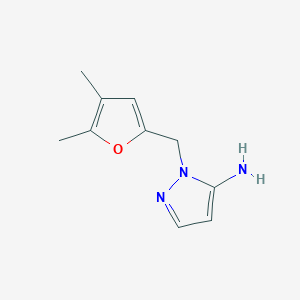![molecular formula C13H15IN2O2S B13939233 tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound features a benzothiazole ring, which is known for its biological activity and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate typically involves the reaction of 4-iodo-7-methyl-2-benzothiazolylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of different derivatives with altered biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group can also interact with other functional groups in the target molecules, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylethyl N-(4-chloro-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-bromo-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-fluoro-7-methyl-2-benzothiazolyl)carbamate
Uniqueness
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s benzothiazole ring contributes to its potential biological activity, making it a valuable compound in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C13H15IN2O2S |
|---|---|
Poids moléculaire |
390.24 g/mol |
Nom IUPAC |
tert-butyl N-(4-iodo-7-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15IN2O2S/c1-7-5-6-8(14)9-10(7)19-11(15-9)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,15,16,17) |
Clé InChI |
NFJNQCKRXGNFOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)I)N=C(S2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


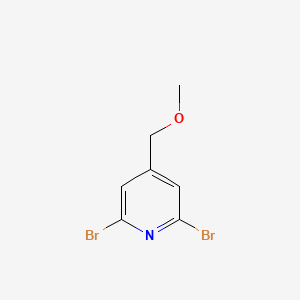



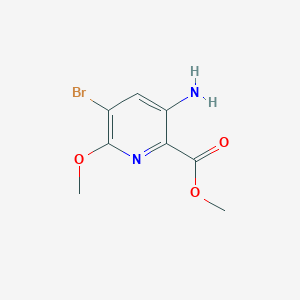
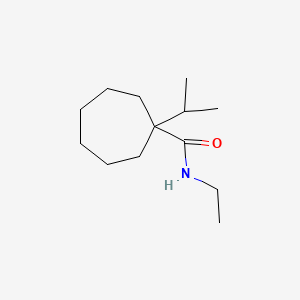
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)


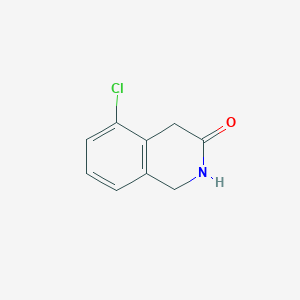
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
